4-((Benzyloxy)carbonyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid

Orthogonal Protection Synthetic Yield Process Chemistry

Problem: Regioisomeric impurities from 4-Boc-1-Cbz-piperazine-2-carboxylic acid (CAS 126937-41-5) compromise synthetic yield and selectivity. Solution: This compound (Boc-N1, Cbz-N4) enforces a directed hydrogenolysis-first deprotection sequence, proven essential for N-type calcium channel blockers (Pfizer). - Enables clean N4 functionalization; avoids bis-Cbz side products. - Validated in nanomolar CXCR4 antagonist SAR libraries (HIV entry inhibition). - Multi-vendor availability (95-98% purity) with HPLC/NMR certification ensures batch-to-batch reproducibility.

Molecular Formula C18H24N2O6
Molecular Weight 364.4 g/mol
CAS No. 149057-19-2
Cat. No. B120013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((Benzyloxy)carbonyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid
CAS149057-19-2
Molecular FormulaC18H24N2O6
Molecular Weight364.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(CC1C(=O)O)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C18H24N2O6/c1-18(2,3)26-17(24)20-10-9-19(11-14(20)15(21)22)16(23)25-12-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,21,22)
InChIKeySREPAMKILVVDSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-((Benzyloxy)carbonyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid (CAS 149057-19-2): Orthogonally Protected Piperazine Procurement Guide


4-((Benzyloxy)carbonyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid (CAS 149057-19-2) is a piperazine-2-carboxylic acid derivative protected with an acid-labile tert-butoxycarbonyl (Boc) group at the N1 position and a hydrogenolyzable benzyloxycarbonyl (Cbz) group at the N4 position [1]. This orthogonally protected building block is a critical intermediate in medicinal chemistry, enabling sequential and selective deprotection strategies for the synthesis of complex, polysubstituted piperazine-containing pharmaceuticals [2].

Why 149057-19-2 Cannot Be Simply Interchanged with Its Regioisomer


In piperazine chemistry, the position of orthogonal protecting groups is a non-trivial structural feature that dictates reaction sequence and synthetic efficiency. Simply substituting 4-((Benzyloxy)carbonyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid (Boc-N1, Cbz-N4) with its direct regioisomer, 4-Boc-1-Cbz-piperazine-2-carboxylic acid (CAS 126937-41-5), inverts the deprotection order. This is not a matter of simple equivalence; the target compound's specific configuration is chosen to enable a directed Cbz hydrogenolysis first, while preserving the Boc group for later-stage modifications, a sequence explicitly required in patented pharmaceutical syntheses [1]. Using the reversed regioisomer can lead to a different deprotection outcome and, as documented, is associated with a lower synthetic yield for the initial protection step due to increased formation of undesired bis-Cbz side products [2].

Quantitative Differential Evidence for 4-((Benzyloxy)carbonyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid


Superior Synthetic Yield over the Regioisomer in the Mixed Protection Step

The target compound, with its 4-Cbz-1-Boc configuration, is documented to be the less favorable regioisomer to produce via direct sequential protection of piperazine-2-carboxylic acid. The alternative regioisomer, 4-Boc-1-Cbz-piperazine-2-carboxylic acid, is prepared in a significantly higher yield [1]. This yield difference is critical for procurement; the target compound's value lies in its specific deprotection logic, not in being the most efficient to synthesize. When this specific deprotection sequence is mandatory, users must procure this specific, harder-to-manufacture regioisomer rather than attempting to substitute a higher-yielding but functionally reversed analog.

Orthogonal Protection Synthetic Yield Process Chemistry

Defined Orthogonal Deprotection Sequence Enables Calcium Channel Blocker Synthesis

In Pfizer's patented synthesis of N-type calcium channel blockers (US 6,251,919), the methyl ester of the target compound is used as a key intermediate (compound XI). The synthetic route relies on the Boc-N1, Cbz-N4 configuration to perform a hydrogenolytic cleavage of the Cbz group with Pd/C while leaving the Boc group intact. This provides the N-Boc-piperazine intermediate (XII) with a free N4 position for subsequent reductive alkylation [1]. This specific sequence is enabled exclusively by the target compound's regioisomeric configuration.

Selective Deprotection Calcium Channel Antagonist API Intermediate

Validated Building Block for High-Potency CXCR4 Antagonists with Nanomolar Activity

The target compound is a direct intermediate for preparing a series of N-aryl piperazine CXCR4 antagonists. These compounds demonstrated 'micromolar to nanomolar potency' in CXCR4-mediated functional assays, including inhibition of X4 HIV-1IIIB virus in MAGI-CCR5/CXCR4 cells and SDF-1-induced calcium release in Chem-1 cells. A lead compound from this series (49b) exhibited an SDF-1 and HIV potency range of 6–20 nM [1]. The target compound's specific architecture provides the N-aryl piperazine core, a feature identified as crucial for this activity during structure-activity relationship (SAR) studies.

CXCR4 Antagonist HIV GPCR Drug Discovery

Specified and Verified Commercial Purity Levels for Reproducible Research

For procurement, the target compound is offered with specific, verifiable purity grades that meet different research needs. Its quality is typically controlled to a minimum of 95% purity [1], with specialized vendors offering enhanced grades such as ≥97% (HPLC) [2] and ≥98% (NLT) . These are not general marketing claims but are specified by multiple independent suppliers, providing a verified baseline for scientific reproducibility that may not be uniformly available for more esoteric or custom analogs in this class.

Analytical Purity QC Specifications Procurement

Critical Application Scenarios for 4-((Benzyloxy)carbonyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid


Multi-Step Synthesis of N4-Substituted Piperazine APIs

This building block is the optimal starting material for any synthesis requiring initial functionalization at the piperazine N4-position. The orthogonal protection strategy allows the Cbz group at N4 to be cleanly removed by hydrogenolysis, leaving the Boc-protected N1 position untouched. This enables a subsequent reaction (e.g., alkylation or acylation) exclusively at N4, a strategy validated in the patented synthesis of N-type calcium channel blockers by Pfizer [1]. Purchasing the correct regioisomer is mandatory to avoid an unwanted deprotection sequence that would functionalize the wrong nitrogen.

Construction of CXCR4-Core N-Aryl Piperazine Libraries for Antiviral Research

Research groups focused on GPCR targets, specifically CXCR4, should procure this compound as a validated entry point to high-potency antagonist scaffolds. The compound was used to build a library of N-aryl piperazines that demonstrated nanomolar inhibition of HIV entry and SDF-1 signaling [1]. Its specific architecture was critical in SAR studies that identified the N-aryl motif as essential for activity, making it a proven intermediate for developing novel antivirals and anti-cancer metastasis agents that target the CXCR4/CXCL12 axis.

Medicinal Chemistry Programs Requiring an Orthogonally-Protected, Conformationally Restricted Amino Acid Surrogate

Piperazine-2-carboxylic acid derivatives are conformationally restricted nonproteinogenic amino acid surrogates incorporated into biologically active molecules like NMDA antagonists and HIV protease inhibitors [1]. The dual Boc/Cbz orthogonal protection of this specific compound provides maximum flexibility for solid-phase peptide synthesis or solution-phase elaboration, allowing for chemoselective amine deprotection under either acidic (Boc) or hydrogenolytic (Cbz) conditions. This makes it superior to mono-protected or differently orthogonal-protected analogs for complex, multi-step synthetic routes.

Process Development Requiring Verified High-Purity Raw Materials

For process chemistry and scale-up, this building block offers distinct procurement reliability. As evidenced by multiple vendor listings, the compound is readily available in controlled, high-purity grades (95–98%) with standard analytical certification (HPLC, NMR, MS) [1][2]. This cross-vendor consistency in quality and specification simplifies supplier qualification and ensures batch-to-batch reproducibility, a significant practical advantage over sourcing entirely custom, unverified analogs where each new batch poses an analytical chemistry burden.

Quote Request

Request a Quote for 4-((Benzyloxy)carbonyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.